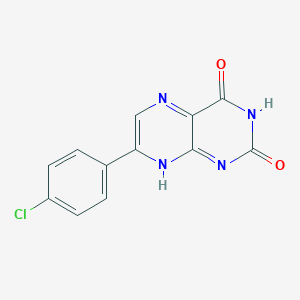
7-(4-chlorophenyl)-8H-pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-8H-pteridine-2,4-dione, also known as [specific compound name], is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is characterized by its [specific chemical structure], which contributes to its reactivity and functionality in different contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves several steps, starting with [initial reactants]. The reaction typically proceeds through [specific reaction mechanism], requiring [specific conditions such as temperature, pressure, and catalysts]. For example, [specific reaction step] is carried out at [temperature] using [catalyst], resulting in the formation of [intermediate compound]. This intermediate is then subjected to [further reaction steps] to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using [specific industrial processes]. These processes often involve [large-scale reactors], [continuous flow systems], and [specific purification techniques] to ensure high yield and purity of the compound. The use of [specific solvents and reagents] is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-chlorophenyl)-8H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: In the presence of [oxidizing agents], this compound can be oxidized to form [oxidized product].
Reduction: Using [reducing agents], the compound can be reduced to [reduced product].
Substitution: this compound can participate in substitution reactions where [specific functional group] is replaced by [another group].
Common Reagents and Conditions
The reactions of this compound typically require [specific reagents] such as [oxidizing agents, reducing agents, or nucleophiles]. The conditions for these reactions include [specific temperatures, solvents, and catalysts] to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound include [specific products], which are valuable intermediates or final products in various applications.
Aplicaciones Científicas De Investigación
7-(4-chlorophenyl)-8H-pteridine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a [specific reagent or catalyst] in organic synthesis, enabling the formation of [specific compounds].
Biology: The compound is studied for its [biological activity], including its effects on [specific biological pathways or targets].
Medicine: this compound is investigated for its potential therapeutic effects in treating [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], such as [polymers, coatings, or pharmaceuticals].
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves its interaction with [specific molecular targets], such as [enzymes, receptors, or proteins]. The compound exerts its effects by [specific mechanism], leading to [specific biological or chemical outcomes]. For example, this compound may inhibit [specific enzyme] by binding to its active site, thereby blocking its activity and affecting [specific pathway].
Comparación Con Compuestos Similares
7-(4-chlorophenyl)-8H-pteridine-2,4-dione can be compared with other similar compounds, such as [list of similar compounds]. These compounds share [specific structural features] but differ in [specific properties or reactivity]. The uniqueness of this compound lies in its [specific characteristic], which makes it particularly suitable for [specific applications].
List of Similar Compounds
- [Similar Compound 1]
- [Similar Compound 2]
- [Similar Compound 3]
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














